2-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
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Overview
Description
2-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles
Preparation Methods
The synthesis of 2-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 3,4-dimethoxybenzohydrazide with 3,4,5-trimethoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions. The reaction yields the desired oxadiazole compound after purification .
Chemical Reactions Analysis
2-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, where substituents like halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents and conditions.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties. It has been investigated as a potential therapeutic agent for treating various diseases.
Materials Science: Due to its unique structural properties, the compound is explored for use in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic devices.
Agriculture: The compound has shown potential as a pesticide or herbicide, providing an alternative to traditional chemical agents used in crop protection.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis by activating caspase enzymes or inhibiting key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
2-(3,4-Dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives such as:
2-(4-Methoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole: Similar in structure but with different substituents, leading to variations in biological activity and applications.
2-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties, influencing its reactivity and biological activity.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6/c1-22-13-7-6-11(8-14(13)23-2)18-20-21-19(27-18)12-9-15(24-3)17(26-5)16(10-12)25-4/h6-10H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDCKVSJIPPTLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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